molecular formula C8H13Cl2N3 B1433687 3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride CAS No. 1803608-94-7

3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

Cat. No. B1433687
M. Wt: 222.11 g/mol
InChI Key: SPVLUCZMZUSYKO-UHFFFAOYSA-N
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Description

“3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride” is a chemical compound with the CAS Number: 1803587-84-9 . It has a molecular weight of 208.09 . The IUPAC name for this compound is 3-(chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride .

Scientific Research Applications

Synthesis and Anticonvulsant Activities

Compounds similar to the one have been synthesized and evaluated for their anticonvulsant activities. For example, derivatives of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine were prepared and screened for their in vivo anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Some molecules demonstrated high activity according to MES and scPTZ models, indicating their potential as anticonvulsant agents (Wang et al., 2015). Similarly, a series of 1,2,3-triazolo-benzodiazepine derivatives were synthesized and evaluated for their anticonvulsant activities, showing high efficacy in PTZ and MES tests, suggesting the therapeutic potential of these compounds in epilepsy management (Shafie et al., 2019).

Anti-inflammatory and Analgesic Properties

Another area of research involves the anti-inflammatory and analgesic properties of related compounds. 1,5-Benzodiazepine tricyclic derivatives have been shown to exert anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandin E2 production, showcasing their potential in the development of new anti-inflammatory molecules (Fruscella et al., 2001).

GABAA Receptor Selectivity and Anxiolytic Profile

Compounds like TPA023 have been identified for their selective efficacy profile at GABAA receptors, demonstrating anxiolytic-like activity in rodent models without inducing sedation. This suggests their potential as novel anxiolytic agents with a safety profile distinct from nonselective agonists (Atack et al., 2006).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The associated hazard statements are H315, H318, and H335 .

Future Directions

Triazole-azepine hybrid molecules, which include “3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride”, are attractive and prospective objects for the rational design of novel potential non-steroidal anti-inflammatory drugs . The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field .

properties

IUPAC Name

3-(chloromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLUCZMZUSYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
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3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 3
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3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 4
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 5
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Reactant of Route 6
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3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride

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